molecular formula C24H20ClFN2O3S B11439671 4-[(2-Chloro-6-fluorophenyl)methyl]-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-3-oxo-2H-1,4-benzothiazine-6-carboxamide CAS No. 702662-51-9

4-[(2-Chloro-6-fluorophenyl)methyl]-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-3-oxo-2H-1,4-benzothiazine-6-carboxamide

Cat. No.: B11439671
CAS No.: 702662-51-9
M. Wt: 470.9 g/mol
InChI Key: HFYXHGKIMQFZIP-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a complex organic compound that belongs to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

    Amidation: The carboxamide group is introduced through the reaction of the benzothiazine derivative with an amine, such as 4-methoxybenzylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide: shares structural similarities with other benzothiazine derivatives, such as:

Uniqueness

The presence of both chloro and fluoro substituents, along with the methoxy group, imparts unique chemical and biological properties to 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.

Properties

CAS No.

702662-51-9

Molecular Formula

C24H20ClFN2O3S

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C24H20ClFN2O3S/c1-31-17-8-5-15(6-9-17)12-27-24(30)16-7-10-22-21(11-16)28(23(29)14-32-22)13-18-19(25)3-2-4-20(18)26/h2-11H,12-14H2,1H3,(H,27,30)

InChI Key

HFYXHGKIMQFZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)SCC(=O)N3CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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